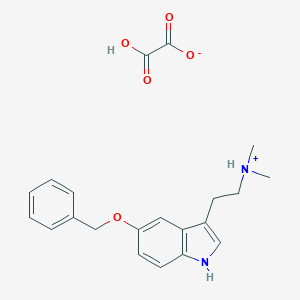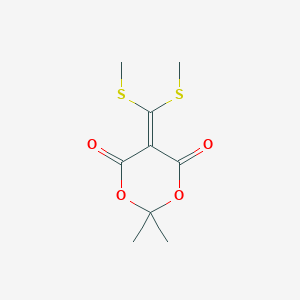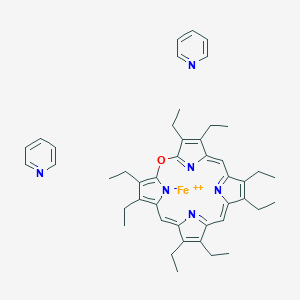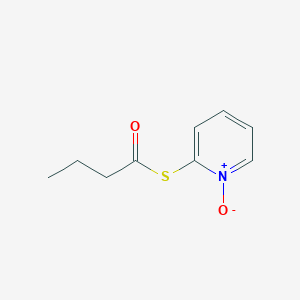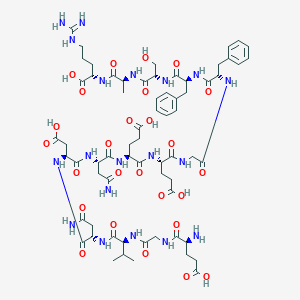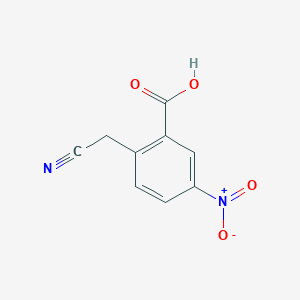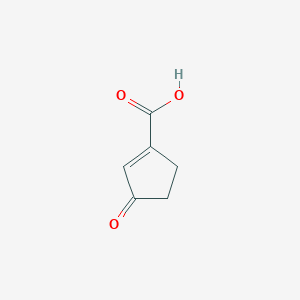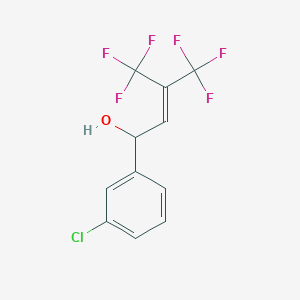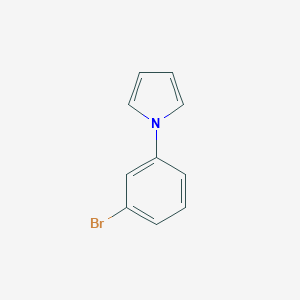
1-(3-bromophenyl)-1H-pyrrole
Overview
Description
1-(3-bromophenyl)-1H-pyrrole, often referred to as BH , is a synthetic tetrahydroisoquinoline compound. It has garnered interest due to its potential as an anti-arrhythmia agent . Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular complications .
Synthesis Analysis
The synthesis of BH involves the combination of a 3-bromophenyl group with a 1H-pyrrole ring . Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods to achieve efficient and high-yield synthesis of BH .
Molecular Structure Analysis
The molecular structure of BH consists of a cyclohexane ring fused with a pyrrole ring . The 3-bromophenyl moiety is attached to the pyrrole ring. The arrangement of atoms and functional groups within BH significantly influences its pharmacological properties and interactions with biological targets .
Chemical Reactions Analysis
These reactions play a crucial role in determining BH’s pharmacokinetics and bioavailability. Researchers have characterized a total of 18 metabolites , including 10 phase-I and 8 phase-II metabolites .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacokinetic Study
A pharmacokinetic study was conducted on 1-(3-bromophenyl)-1H-pyrrole, also known as 1-(3’-bromophenyl)-heliamine (BH), which is an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo . A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .
Anti-arrhythmia Agent
BH, a synthetic tetrahydroisoquinoline, has been widely investigated for the treatment of arrhythmias . Arrhythmia is a condition with irregular heartbeats and is a part of cardiovascular diseases that are widespread and carry a significant disease burden all over the world .
Synthesis of New Analogs
In another study, ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized . These analogs were prepared in three steps, starting from substituted anilines in a satisfactory yield .
Anticancer Activity
The synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole were also tested for their anticancer activity . However, the specific results of these tests were not mentioned in the search results.
Molecular Docking Studies
Molecular docking studies were conducted on the synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole . These studies are crucial in drug discovery as they provide insights into the potential interactions between the drug and its target protein.
ADME and Toxicity Prediction
The synthesized analogs of 1-(3-bromophenyl)-1H-pyrrole were also subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . These predictions are essential in the early stages of drug discovery to assess the drug-likeness of the compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXOIBRUWVBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349072 | |
| Record name | 1-(3-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-pyrrole | |
CAS RN |
107302-22-7 | |
| Record name | 1-(3-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



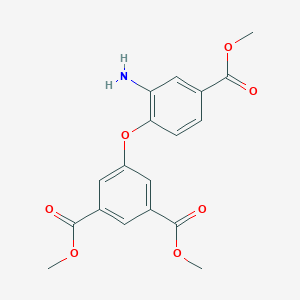
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
